molecular formula C18H26O3 B3025167 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone CAS No. 898787-21-8

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone

Cat. No.: B3025167
CAS No.: 898787-21-8
M. Wt: 290.4 g/mol
InChI Key: XCAFIODIRIYLRG-UHFFFAOYSA-N
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Description

The compound “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone” is a complex organic molecule. It likely contains a 1,3-dioxane ring, which is a type of cyclic ether, and a butyrophenone group . Butyrophenones are a class of compounds with a wide range of biological activities .

Scientific Research Applications

  • Lignin Model Compounds Study : Research by Yokoyama (2015) in the "Journal of Wood Chemistry and Technology" discusses the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the presence of the γ-hydroxymethyl group and the hydride transfer mechanism in these reactions. This study could provide insights into the reactivity and potential applications of similar dioxane-containing compounds in lignin chemistry and biomass conversion processes (Yokoyama, 2015).

  • Antioxidant Activities of Chromone Compounds : Kładna et al. (2014) in "Luminescence: the journal of biological and chemical luminescence" evaluated the antioxidant activities of new synthesized chromonyl compounds, indicating that many of these compounds show a strong scavenging effect towards free radicals. This research might offer a perspective on the antioxidant potential of structurally similar compounds, including those with dioxane elements (Kładna et al., 2014).

  • Biomass to Furan Derivatives : Chernyshev, Kravchenko, and Ananikov (2017) in "Russian Chemical Reviews" discuss the conversion of plant biomass to furan derivatives, highlighting the role of 5-hydroxymethylfurfural (HMF) as a platform chemical. This review could provide insights into the potential of dioxane-containing compounds in the synthesis of valuable chemicals from renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

  • Liquid Crystal Dimers and Twist-Bend Nematic Phase : Henderson and Imrie (2011) in "Liquid Crystals" report on methylene-linked liquid crystal dimers, specifically discussing the transitional properties and the occurrence of a twist-bend nematic phase. This research might offer insights into the liquid crystalline properties of similar compounds, potentially including those with dioxane structures (Henderson & Imrie, 2011).

Mechanism of Action

The mechanism of action of “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone” is not known. The mechanisms of action of organic compounds can vary widely, depending on their structure and the biological system in which they are active .

Safety and Hazards

The safety and hazards associated with “4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-ethylbutyrophenone” are not known. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-14-8-10-15(11-9-14)16(19)6-5-7-17-20-12-18(2,3)13-21-17/h8-11,17H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAFIODIRIYLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645980
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-21-8
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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